N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide: is a synthetic organic compound that features a benzofuran ring, a pyridine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes and acetic anhydride.
Introduction of Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.
Formation of Oxalamide Linkage: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine derivatives, in this case, the benzofuran and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amine derivatives of the oxalamide group.
Substitution: Various substituted benzofuran and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxalamide group can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylbenzofuran-3-yl)-N’-(3-phenylpropyl)ethanediamide
- N-(2-carbamoylbenzofuran-3-yl)-N’-(pyridin-3-ylmethyl)oxalamide
Uniqueness
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its binding affinity and specificity towards certain biological targets. This structural uniqueness can result in different pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-15(22)14-13(11-3-1-2-4-12(11)25-14)21-17(24)16(23)20-9-10-5-7-19-8-6-10/h1-8H,9H2,(H2,18,22)(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCALQGRLCVWYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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